8-(Carbamothioylamino)pyrene-1,3,6-trisulfonic acid
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Overview
Description
8-(Carbamothioylamino)pyrene-1,3,6-trisulfonic acid: is a complex organic compound that belongs to the class of pyrene derivatives. This compound is characterized by the presence of three sulfonic acid groups and a carbamothioylamino group attached to the pyrene core. The unique structure of this compound makes it highly soluble in water and useful in various scientific applications, particularly in fluorescence-based studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Carbamothioylamino)pyrene-1,3,6-trisulfonic acid typically involves the following steps:
Nitration of Pyrene: Pyrene is first nitrated to form 8-nitropyrene.
Reduction: The nitro group is then reduced to form 8-aminopyrene.
Sulfonation: The aminopyrene is sulfonated to introduce the three sulfonic acid groups at the 1, 3, and 6 positions.
Carbamothioylation: Finally, the amino group is reacted with thiocarbamoyl chloride to form the carbamothioylamino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carbamothioyl groups.
Reduction: Reduction reactions can target the sulfonic acid groups, converting them to sulfonates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are employed under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered sulfonic acid groups.
Substitution: Substituted pyrene derivatives with new functional groups.
Scientific Research Applications
Chemistry:
Fluorescence Studies: The compound is used as a fluorescent probe due to its strong fluorescence properties.
Analytical Chemistry: It is employed in capillary electrophoresis for the detection of various analytes.
Biology:
Cell Imaging: The compound is used in fluorescence microscopy for imaging cellular structures.
Biomolecular Labeling: It serves as a fluorescent tag for labeling biomolecules.
Medicine:
Diagnostic Assays: The compound is used in diagnostic assays for detecting specific biomolecules.
Drug Delivery: It is explored as a potential carrier for targeted drug delivery due to its solubility and functional groups.
Industry:
Dye Manufacturing: The compound is used in the production of fluorescent dyes.
Material Science: It is utilized in the development of fluorescent materials for various applications.
Mechanism of Action
The mechanism of action of 8-(Carbamothioylamino)pyrene-1,3,6-trisulfonic acid primarily involves its interaction with light and biomolecules. The compound absorbs light at specific wavelengths and emits fluorescence, making it useful in imaging and detection applications. The sulfonic acid groups enhance its solubility, allowing it to interact with various molecular targets. The carbamothioylamino group can form stable complexes with biomolecules, facilitating its use in labeling and detection.
Comparison with Similar Compounds
8-Aminopyrene-1,3,6-trisulfonic acid: Similar structure but lacks the carbamothioylamino group.
8-Hydroxypyrene-1,3,6-trisulfonic acid: Contains a hydroxyl group instead of the carbamothioylamino group.
8-Nitropyrene-1,3,6-trisulfonic acid: Contains a nitro group instead of the carbamothioylamino group.
Uniqueness: The presence of the carbamothioylamino group in 8-(Carbamothioylamino)pyrene-1,3,6-trisulfonic acid provides unique properties such as enhanced fluorescence and the ability to form stable complexes with biomolecules. This makes it particularly useful in applications requiring high sensitivity and specificity.
Properties
CAS No. |
249617-82-1 |
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Molecular Formula |
C17H12N2O9S4 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
8-(carbamothioylamino)pyrene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C17H12N2O9S4/c18-17(29)19-11-5-12(30(20,21)22)8-3-4-10-14(32(26,27)28)6-13(31(23,24)25)9-2-1-7(11)15(8)16(9)10/h1-6H,(H3,18,19,29)(H,20,21,22)(H,23,24,25)(H,26,27,28) |
InChI Key |
ODQGGCJOEALGPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)NC(=S)N)S(=O)(=O)O |
Origin of Product |
United States |
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